cis-2-(Dimethylamino cyclobutyl]methanol
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Overview
Description
cis-2-(Dimethylamino cyclobutyl]methanol: is an organic compound with the molecular formula C7H15NO It is characterized by a cyclobutane ring substituted with a dimethylamino group and a methanol group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Dimethylamino cyclobutyl]methanol typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. For example, a cyclobutyl halide can react with dimethylamine under basic conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be done through hydroboration-oxidation of a cyclobutene intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient hydroxylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-2-(Dimethylamino cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclobutylamines.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of cyclobutyl halides or ethers.
Scientific Research Applications
Chemistry
In chemistry, cis-2-(Dimethylamino cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism by which cis-2-(Dimethylamino cyclobutyl]methanol exerts its effects depends on its interactions with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
trans-2-(Dimethylamino cyclobutyl]methanol: Differing in the spatial arrangement of substituents, this compound may exhibit different reactivity and biological activity.
2-(Dimethylamino cyclopropyl]methanol: A smaller ring size can lead to different chemical properties and applications.
2-(Dimethylamino cyclopentyl]methanol: A larger ring size can affect the compound’s stability and reactivity.
Uniqueness
cis-2-(Dimethylamino cyclobutyl]methanol is unique due to its specific cis configuration, which can lead to distinct stereochemical effects in reactions and interactions
Biological Activity
cis-2-(Dimethylamino cyclobutyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl group attached to a dimethylamino moiety and a hydroxymethyl group. Its structural formula can be represented as follows:
Pharmacological Activities
1. Kinase Inhibition
Recent studies have explored the inhibitory effects of various derivatives related to dimethylamino compounds on several kinases. For instance, compounds with similar structures have shown significant inhibition against kinases such as DYRK1A and GSK-3β. The biological activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target enzyme's activity.
Compound | CDK5/p25 (IC50 μM) | CK1δ/ε (IC50 μM) | CLK1 (IC50 μM) | DYRK1A (IC50 μM) | GSK-3α/β (IC50 μM) |
---|---|---|---|---|---|
11a | >10 | >10 | 1.1 | 3.3 | 3.3 |
12d | 3.0 | 5.4 | 0.16 | 0.14 | 0.041 |
This table summarizes the IC50 values for various compounds tested against different kinases, indicating that certain derivatives exhibit submicromolar activity, suggesting strong inhibitory potential against these targets .
2. Antimicrobial Activity
Dimethylamino derivatives have been noted for their antimicrobial properties. For example, research indicates that these compounds can exhibit significant antibacterial effects against various pathogens, making them candidates for further development in treating infectious diseases .
3. Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of dimethylamino compounds, particularly in relation to their ability to modulate neurotransmitter systems. This includes possible roles in treating conditions such as anxiety and depression due to their interactions with serotonin and dopamine receptors .
The mechanism through which cis-2-(Dimethylamino cyclobutyl)methanol exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The dimethylamino group can form hydrogen bonds with active site residues in enzymes, effectively inhibiting their function.
- Receptor Modulation : The compound may influence neurotransmitter receptors, altering signaling pathways associated with mood regulation and cognitive functions.
Case Studies
Case Study 1: DYRK1A Inhibition
In a study investigating DYRK1A inhibitors, cis-2-(Dimethylamino cyclobutyl)methanol was evaluated alongside other structural analogs. It was found that modifications in the cyclobutyl ring significantly affected inhibitory potency, with some derivatives achieving IC50 values below 100 nM, indicating high efficacy against this kinase .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of dimethylamine derivatives showed that cis-2-(Dimethylamino cyclobutyl)methanol exhibited notable antibacterial effects against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Properties
IUPAC Name |
[(1R,2S)-2-(dimethylamino)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABGPOKOTZYBM-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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